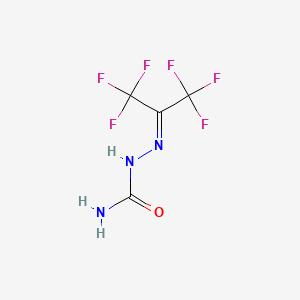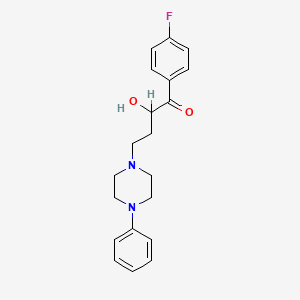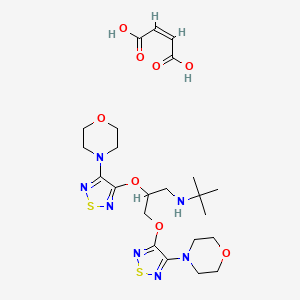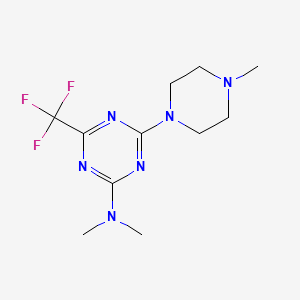![molecular formula C8H16ClNO4S B13420487 S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride](/img/structure/B13420487.png)
S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride: is a compound with the molecular formula C8H15NO4S·HCl and a molecular weight of 257.73 . It is often used as an impurity standard in pharmaceutical testing and is associated with the carbocisteine family, which is commonly used as an expectorant in respiratory drugs .
Análisis De Reacciones Químicas
S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the oxo group.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxoethyl group, using reagents like alkyl halides.
The major products formed from these reactions would depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: May be used in studies involving cysteine metabolism and related pathways.
Industry: Utilized in the pharmaceutical industry for quality control and impurity profiling.
Mecanismo De Acción
The mechanism of action for S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride is not well-documented. as a derivative of L-cysteine, it may interact with cysteine-related metabolic pathways and enzymes. The molecular targets and pathways involved would likely include those associated with cysteine metabolism and its role in cellular redox balance .
Comparación Con Compuestos Similares
Similar compounds to S-[2-(1-Methylethoxy)-2-oxoethyl]-L-cysteine Hydrochloride include:
Carbocisteine: Another expectorant used in respiratory drugs.
N-Acetylcysteine: Used as a mucolytic agent and in the treatment of acetaminophen overdose.
L-Cysteine: A naturally occurring amino acid involved in protein synthesis and metabolic pathways.
This compound is unique in its specific structural modifications, which may confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H16ClNO4S |
|---|---|
Peso molecular |
257.74 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(2-oxo-2-propan-2-yloxyethyl)sulfanylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO4S.ClH/c1-5(2)13-7(10)4-14-3-6(9)8(11)12;/h5-6H,3-4,9H2,1-2H3,(H,11,12);1H/t6-;/m0./s1 |
Clave InChI |
QAASQUQNPKMDDR-RGMNGODLSA-N |
SMILES isomérico |
CC(C)OC(=O)CSC[C@@H](C(=O)O)N.Cl |
SMILES canónico |
CC(C)OC(=O)CSCC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,8R,9S,10R,13S,14S)-4-chloro-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13420407.png)






![1H-Thieno[3,4-b]pyrrole](/img/structure/B13420465.png)
![(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-17-(2-fluoroacetyl)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13420473.png)


![3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile](/img/structure/B13420493.png)

![2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester](/img/structure/B13420500.png)
